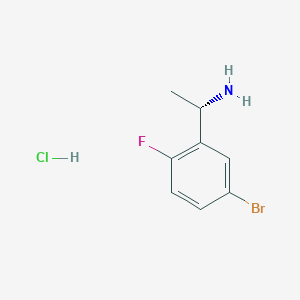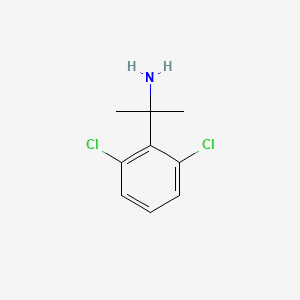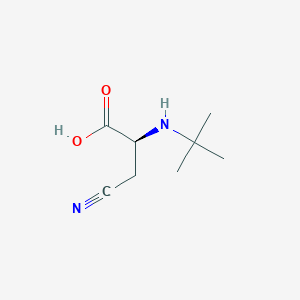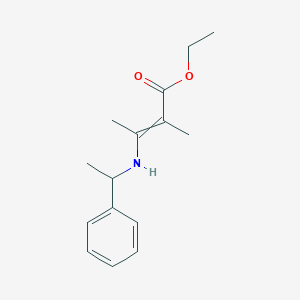![molecular formula C13H21NO3 B11731405 1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)-](/img/structure/B11731405.png)
1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 2-[[(2,3-diméthoxyphényl)méthyl]amino]-, (R)- est un composé chiral avec des applications significatives dans divers domaines de la science et de l'industrie. Ce composé est caractérisé par la présence d'un squelette de butanol avec un groupe 2,3-diméthoxyphénylméthylamino qui lui est attaché. La configuration (R)- indique qu'il s'agit de l'énantiomère avec un arrangement tridimensionnel spécifique, ce qui peut influencer sa réactivité et ses interactions avec les systèmes biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-Butanol, 2-[[(2,3-diméthoxyphényl)méthyl]amino]-, (R)- implique généralement la réaction de la 2,3-diméthoxybenzylamine avec du (R)-2-butanol dans des conditions spécifiques. La réaction est souvent catalysée par des acides ou des bases pour faciliter la formation du produit souhaité. Les conditions de réaction, telles que la température, le solvant et le temps de réaction, sont optimisées pour obtenir des rendements élevés et une pureté élevée.
Méthodes de production industrielle : En milieu industriel, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et une évolutivité constantes. L'utilisation de techniques de purification avancées, telles que la chromatographie et la cristallisation, est essentielle pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-Butanol, 2-[[(2,3-diméthoxyphényl)méthyl]amino]-, (R)- subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Il peut être réduit pour former des alcools ou des amines.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones, tandis que la réduction peut produire des alcools secondaires.
Applications de la recherche scientifique
Le 1-Butanol, 2-[[(2,3-diméthoxyphényl)méthyl]amino]-, (R)- a des applications diverses dans la recherche scientifique :
Chimie : Il est utilisé comme brique de construction chirale dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour ses interactions potentielles avec les macromolécules biologiques, telles que les protéines et les enzymes.
Médecine : La recherche explore ses applications thérapeutiques potentielles, y compris son rôle de précurseur dans la synthèse de médicaments.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 1-Butanol, 2-[[(2,3-diméthoxyphényl)méthyl]amino]-, (R)- implique son interaction avec des cibles moléculaires spécifiques. La nature chirale du composé lui permet de se lier sélectivement aux enzymes et aux récepteurs, influençant diverses voies biochimiques. La présence du groupe 2,3-diméthoxyphényle améliore sa capacité à interagir avec les poches hydrophobes des protéines, modulant ainsi leur activité.
Composés similaires :
- 1-Butanol, 2-amino-
- 1-Butanol, 2-méthyl-
- 2-Butanol, 3-méthyl-
Comparaison : Le 1-Butanol, 2-[[(2,3-diméthoxyphényl)méthyl]amino]-, (R)- est unique en raison de la présence du groupe 2,3-diméthoxyphénylméthylamino, qui lui confère des propriétés chimiques et biologiques distinctes. Comparé aux composés similaires, il présente une réactivité et une sélectivité accrues dans diverses réactions, ce qui le rend précieux dans des applications spécialisées.
Applications De Recherche Scientifique
1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, ®- has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, ®- involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes and receptors, influencing various biochemical pathways. The presence of the 2,3-dimethoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
- 1-Butanol, 2-amino-
- 1-Butanol, 2-methyl-
- 2-Butanol, 3-methyl-
Comparison: 1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, ®- is unique due to the presence of the 2,3-dimethoxyphenylmethylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and selectivity in various reactions, making it valuable in specialized applications.
Propriétés
Formule moléculaire |
C13H21NO3 |
|---|---|
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
(2R)-2-[(2,3-dimethoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C13H21NO3/c1-4-11(9-15)14-8-10-6-5-7-12(16-2)13(10)17-3/h5-7,11,14-15H,4,8-9H2,1-3H3/t11-/m1/s1 |
Clé InChI |
PVKSSRFGEOCRJZ-LLVKDONJSA-N |
SMILES isomérique |
CC[C@H](CO)NCC1=C(C(=CC=C1)OC)OC |
SMILES canonique |
CCC(CO)NCC1=C(C(=CC=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11731323.png)


![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11731335.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11731356.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11731366.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731383.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11731393.png)
![4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11731395.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731398.png)
![2-Cyano-N-[(dimethylamino)methylidene]-3-(thiophen-2-YL)prop-2-enamide](/img/structure/B11731402.png)

